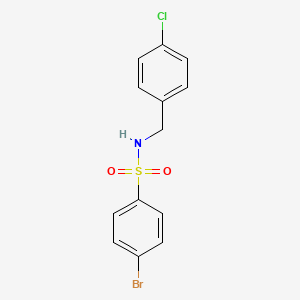![molecular formula C20H16N2O3S B3677698 N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B3677698.png)
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide
Übersicht
Beschreibung
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide, also known as MBC 101, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Wirkmechanismus
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide 101 inhibits the activity of a protein called heat shock protein 90 (HSP90), which is involved in the folding, stabilization, and degradation of various proteins in the cell. HSP90 is overexpressed in cancer cells and is required for the survival and proliferation of cancer cells. By inhibiting HSP90, this compound 101 induces the degradation of various oncogenic proteins, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound 101 has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of cancer cell growth and survival. In addition, this compound 101 has been shown to inhibit the migration and invasion of cancer cells, which are important steps in cancer metastasis. This compound 101 has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for cancer growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide 101 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. It has a high affinity for HSP90 and a low toxicity profile, making it a potential candidate for cancer therapy. However, this compound 101 has some limitations for lab experiments. It has a short half-life in vivo, which may limit its effectiveness as a cancer therapy. In addition, this compound 101 may have off-target effects on other proteins, which may affect its specificity and selectivity.
Zukünftige Richtungen
There are several future directions for the study of N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide 101. First, the optimization of the synthesis method and the modification of the chemical structure of this compound 101 may lead to the development of more potent and selective HSP90 inhibitors. Second, the evaluation of the pharmacokinetics and pharmacodynamics of this compound 101 in preclinical and clinical studies may provide insights into its efficacy and safety as a cancer therapy. Third, the identification of biomarkers that predict the response of cancer cells to this compound 101 may improve patient selection and treatment outcomes. Fourth, the combination of this compound 101 with other cancer therapies, such as chemotherapy and radiation therapy, may enhance its therapeutic efficacy. Finally, the evaluation of the potential use of this compound 101 in other diseases, such as neurodegenerative diseases and infectious diseases, may expand its therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide 101 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound 101 has also been shown to inhibit the growth of cancer stem cells, which are responsible for tumor initiation, progression, and recurrence. In addition, this compound 101 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Eigenschaften
IUPAC Name |
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-14-10-11-19-18(12-14)21-20(25-19)15-6-5-7-16(13-15)22-26(23,24)17-8-3-2-4-9-17/h2-13,22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZJYHKPEZORHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-N-(3-{[(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B3677616.png)
![N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B3677620.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide](/img/structure/B3677631.png)
![4-bromo-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3677654.png)
![methyl 4-(4-benzyl-1-piperazinyl)-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3677658.png)
![5-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B3677661.png)
![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B3677673.png)


![2-(4-chlorophenoxy)-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3677689.png)
![N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B3677697.png)
![2-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylacetamide](/img/structure/B3677705.png)
![N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B3677714.png)
![N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B3677720.png)
